Methisazone

Description

METHISAZONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

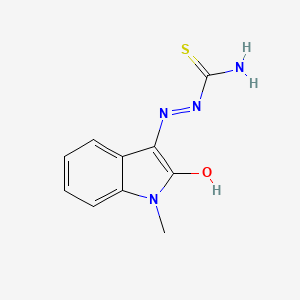

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-1-methylindol-3-yl)iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZUCVNWOZLIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046413, DTXSID10859687 | |

| Record name | Methisazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-68-5, 26153-15-1 | |

| Record name | Methisazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metisazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methisazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methisazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methisazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metisazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHISAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Antiviral Therapy: A Technical History of Methisazone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Elucidation of Methisazone as a Pioneering Antiviral Agent.

Introduction

In the mid-20th century, as the world grappled with the devastating impact of viral diseases, the scientific community embarked on a quest for effective antiviral therapies. Among the earliest triumphs in this endeavor was the discovery of this compound (N-methylisatin-β-thiosemicarbazone), a potent inhibitor of poxviruses and the first antiviral agent to show prophylactic efficacy against smallpox in humans. This technical guide delves into the history of this compound's discovery, its mechanism of action, the key experiments that defined its antiviral properties, and the clinical trials that demonstrated its potential in the global fight against smallpox.

The Genesis of a New Therapeutic Class: The Thiosemicarbazones

The journey to this compound began with the exploration of thiosemicarbazones, a class of compounds initially investigated for their antibacterial properties. In the 1950s, researchers redirected their attention to the antiviral potential of these molecules. Early studies by Bauer and Sadler were pivotal in demonstrating the activity of isatin-β-thiosemicarbazone and its derivatives against poxviruses, particularly the vaccinia virus, a close relative of the variola virus that causes smallpox.[1][2] These initial findings laid the groundwork for the synthesis and development of this compound, a more active and clinically promising derivative.[2]

Synthesis of this compound

This compound is synthesized through a condensation reaction between N-methylisatin and thiosemicarbazide.[3] This straightforward synthesis allowed for the production of sufficient quantities for experimental and clinical evaluation.

Elucidating the Antiviral Mechanism of Action

Early investigations into this compound's mechanism of action revealed its ability to inhibit the synthesis of viral mRNA and proteins, particularly in poxviruses.[3][4][5] Subsequent, more detailed studies pinpointed the drug's effect on the later stages of the viral replication cycle. It was discovered that this compound does not significantly affect the early stages of viral entry or early gene transcription. Instead, its primary impact is on the translation of late viral mRNA, which is essential for the production of structural proteins required for the assembly of new virus particles.[6] This disruption of late protein synthesis effectively halts the viral life cycle and prevents the formation of infectious progeny.[7] While the precise molecular target was not definitively identified during its primary research period, it is believed to interfere with the function of the viral RNA polymerase.[8][9]

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting poxvirus replication.

Caption: Proposed mechanism of this compound on the poxvirus replication cycle.

Key Experimental Evidence

The antiviral properties of this compound were established through a series of meticulous in vitro and in vivo experiments. These studies provided the foundational data for its progression to clinical trials.

In Vitro Antiviral Activity

The potency of this compound against various poxviruses was quantified using plaque reduction assays in cell culture. These assays measure the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Table 1: In Vitro Antiviral Activity of this compound against Vaccinia Virus Strains [5]

| Vaccinia Virus Strain | EC50 (µM) |

| Copenhagen | 3.3 |

| WR | 0.06 |

| NYC | 0.3 |

| Elstree | 0.5 |

| IHD | 0.12 |

Experimental Protocol: Plaque Reduction Assay

-

Cell Culture: Confluent monolayers of a suitable cell line (e.g., HeLa or Vero cells) are prepared in multi-well plates.

-

Virus Inoculation: The cells are infected with a known dilution of the poxvirus suspension.

-

Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in untreated control wells.

-

Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of this compound that inhibits plaque formation by 50%.

In Vivo Efficacy in Animal Models

The protective effect of this compound in a living organism was demonstrated in mouse models of poxvirus infection. These studies were crucial in establishing the drug's potential for prophylactic and therapeutic use.

Table 2: In Vivo Efficacy of Isatin-β-thiosemicarbazone (a precursor to this compound) in Mice Infected with Rabbitpox Virus

| Treatment Group | Outcome |

| Infected, Untreated | All mice died |

| Infected, Treated | All mice survived |

Experimental Protocol: Mouse Model of Poxvirus Infection

-

Animal Model: A susceptible strain of mice (e.g., BALB/c) is used.

-

Viral Challenge: Mice are infected with a lethal dose of a poxvirus, such as ectromelia (mousepox) or vaccinia virus, typically via an intraperitoneal or intranasal route.

-

Drug Administration: this compound is administered to the treatment group, often orally or via intraperitoneal injection, at various doses and at different time points relative to the viral challenge (before and/or after infection). A control group receives a placebo.

-

Observation and Endpoints: The animals are monitored daily for signs of illness and mortality. The primary endpoints are survival rate and mean time to death.

-

Data Analysis: The survival curves of the treated and control groups are compared to determine the efficacy of the drug.

Clinical Trials: Prophylaxis of Smallpox

The promising preclinical data led to landmark clinical trials to evaluate this compound's efficacy in preventing smallpox in close contacts of infected individuals.

The Madras Study (1963)

A pivotal study was conducted in Madras, India, where close contacts of smallpox patients were treated prophylactically with this compound.[1]

Table 3: Results of the Madras Prophylactic Trial of this compound against Smallpox [1]

| Group | Number of Contacts | Number of Smallpox Cases | Number of Deaths |

| This compound | 1,101 | 3 (mild cases) | 0 |

| Placebo | 1,126 | 78 | 12 |

The results were striking, demonstrating a significant reduction in the incidence of smallpox among those who received this compound.[1]

The Pakistan Studies (1964-1970)

Further field trials were conducted in West Pakistan to corroborate the findings from the Madras study. These trials also showed a protective effect, particularly in unvaccinated contacts.

Table 4: Attack Rates in West Pakistan Prophylactic Trials of this compound

| Group | Vaccination Status | Attack Rate |

| This compound | Unvaccinated | 22.2% (4/18) |

| Placebo | Unvaccinated | 45.5% (10/22) |

| This compound | Previously Vaccinated | 1.2% (3/244) |

| Placebo | Previously Vaccinated | 1.3% (3/238) |

Logical Workflow of this compound's Discovery and Development

The progression from initial observation to clinical application followed a logical and systematic path, as illustrated in the workflow diagram below.

Caption: The developmental workflow of this compound as an antiviral agent.

Conclusion and Legacy

The discovery and development of this compound represent a seminal chapter in the history of antiviral chemotherapy. Although its widespread use was ultimately supplanted by the global eradication of smallpox through vaccination, the story of this compound provided a crucial proof-of-concept: that viral diseases could be effectively targeted and prevented with specific chemical agents. The methodologies developed and the knowledge gained during the study of this compound paved the way for the discovery and development of numerous other antiviral drugs that have had a profound impact on human health. For researchers and drug development professionals today, the history of this compound serves as a powerful reminder of the potential for innovative science to overcome the most formidable of infectious diseases.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metisazone - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of vaccinia virus late protein synthesis by isatin-beta-thiosemicarbazone: characterization and in vitro translation of viral mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Methisazone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methisazone, also known as Metisazone, is a synthetic thiosemicarbazone derivative with historical significance as an antiviral agent, primarily investigated for its activity against poxviruses, including the variola virus that causes smallpox. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound. It includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis based on established literature, and a discussion of its mechanism of action. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding of the synthetic workflow and its antiviral mechanism.

Chemical Structure and Properties

This compound, with the IUPAC name [(1-Methyl-2-oxoindol-3-ylidene)amino]thiourea, is an indole derivative.[1][2] The core structure consists of an N-methylated isatin (1-methylindole-2,3-dione) moiety linked to a thiosemicarbazide group via a hydrazone bridge.[1][2] This specific arrangement of functional groups is crucial for its biological activity.

Physicochemical and Structural Data

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [(1-Methyl-2-oxoindol-3-ylidene)amino]thiourea | [1] |

| Other Names | Metisazone, N-methylisatin-β-thiosemicarbazone, Marboran | [2] |

| CAS Number | 1910-68-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₄OS | [1][2] |

| Molar Mass | 234.28 g/mol | [1][2] |

| Appearance | Crystals (from butanol) | [2] |

| Melting Point | 245 °C | [2] |

| SMILES | CN1C(=O)C(=NNC(N)=S)c2ccccc21 | [1] |

| InChI Key | DLGSOJOOYHWROO-WQLSENKSSA-N | [1] |

| Percent Composition | C: 51.27%, H: 4.30%, N: 23.91%, O: 6.83%, S: 13.69% | [2] |

Spectroscopic Data

| Spectroscopic Data | Value | Reference(s) |

| Mass Spectrum (GC-MS) | m/z Top Peak: 234, m/z 2nd Highest: 146 |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-methylation of isatin to form N-methylisatin, which is then condensed with thiosemicarbazide.[1]

Experimental Protocols

The seminal work on the synthesis and antiviral activity of isatin β-thiosemicarbazone derivatives, including this compound, was published by Bauer and Sadler in 1960. While the full experimental details are contained within that publication, a general procedure based on established methods for the synthesis of thiosemicarbazones is provided below.

Step 1: Synthesis of N-Methylisatin (Precursor)

A common method for the N-alkylation of isatin involves its reaction with a methylating agent in the presence of a base.

-

Materials: Isatin, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., anhydrous potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

Isatin is dissolved in the solvent in a reaction flask at a controlled temperature (e.g., 0 °C).

-

The base is added to the solution and stirred for a period to facilitate the formation of the isatin anion.

-

The methylating agent is added to the reaction mixture, which is then heated (e.g., to 80 °C) and stirred for several hours to allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The crude N-methylisatin is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol.

-

Step 2: Synthesis of this compound (Final Product)

The final step is the condensation of N-methylisatin with thiosemicarbazide.

-

Materials: N-methylisatin, thiosemicarbazide, a solvent (e.g., ethanol), and an acid catalyst (e.g., glacial acetic acid).

-

Procedure:

-

Equimolar amounts of N-methylisatin and thiosemicarbazide are dissolved in the solvent in a round-bottom flask.

-

A catalytic amount of the acid is added to the solution.

-

The reaction mixture is heated to reflux and maintained at that temperature for a specified period.

-

As the reaction proceeds, the product, this compound, which is typically insoluble in the reaction medium, will precipitate out of the solution.

-

After cooling, the crystalline product is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried.

-

The purity of the final product can be assessed by its melting point and chromatographic techniques.

-

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the synthesis of viral mRNA and proteins, a critical step in the replication cycle of poxviruses.[3][4] It is believed to interfere with the late stages of viral maturation, preventing the assembly of functional virus particles.[4] The proposed mechanism involves the inhibition of a late viral messenger RNA translation, which in turn prevents the formation of essential structural proteins required for the virion assembly.

Biological Activity Data

The antiviral efficacy of this compound has been quantified in vitro against various strains of vaccinia virus.

| Virus Strain | EC₅₀ (μM) |

| Copenhagen | 3.3 |

| WR | 0.06 |

| NYC | 0.3 |

| Elstree | 0.5 |

| IHD | 0.12 |

| IHD (repeat) | 0.11 |

Conclusion

This compound represents an important molecule in the history of antiviral drug discovery. Its chemical structure, based on the isatin-thiosemicarbazone scaffold, is readily accessible through a straightforward synthetic route. While its clinical use has been superseded by newer agents, the study of this compound and its derivatives continues to inform the development of novel antiviral and therapeutic agents. The information provided in this guide serves as a valuable technical resource for researchers in the fields of medicinal chemistry, virology, and drug development.

References

Beyond Poxviruses: An In-depth Technical Guide to the Antiviral Spectrum of Methisazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone derivative, is historically recognized for its prophylactic activity against poxviruses, notably in the context of smallpox. Its mechanism of action in these viruses is understood to be the inhibition of viral mRNA and protein synthesis.[1][2] This technical guide delves into the antiviral spectrum of this compound beyond poxviruses, with a primary focus on its activity against Adenoviruses and Herpes Simplex Viruses. It aims to provide a comprehensive resource for researchers by summarizing quantitative data, outlining detailed experimental protocols, and visualizing key viral and experimental pathways.

Antiviral Spectrum of this compound

While its efficacy against poxviruses is well-documented, research has also explored the activity of this compound against other viral families. The most significant non-poxvirus targets identified are members of the Adenoviridae and Herpesviridae families.

Adenovirus

Early in vitro studies demonstrated that this compound is a potent inhibitor of several adenovirus serotypes. This suggests a broader antiviral potential for this compound beyond its initial application.

Herpes Simplex Virus (HSV)

The evidence for this compound's activity against Herpes Simplex Virus is less extensive than for adenoviruses. However, some clinical and in vitro observations suggest a potential inhibitory effect. A case report has documented its use in the treatment of recurrent genital herpes.[3] Further in vitro studies on thiosemicarbazones, the chemical class to which this compound belongs, have shown inactivation of Herpes Simplex Virus types 1 and 2.

Quantitative Antiviral Activity

The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound against non-poxviruses.

Table 1: In Vitro Antiviral Activity of this compound against Adenoviruses

| Virus Serotype | Cell Line | Assay Type | Effective Concentration (µM) | Notes | Reference |

| Adenovirus Type 3 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Adenovirus Type 7 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Adenovirus Type 9 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Adenovirus Type 11 | HeLa | Single-Cycle Growth | 30 | Complete inhibition of virus multiplication. | [4] |

| Adenovirus Type 14 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Adenovirus Type 16 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Adenovirus Type 17 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Adenovirus Type 21 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Adenovirus Type 28 | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

| Simian Adenovirus (SV15) | HeLa | Not Specified | 5 - 40 | Inhibition of multiplication observed within this concentration range. | [4] |

Table 2: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus

| Virus Type | Cell Line | Assay Type | IC50/EC50 (µM) | Notes | Reference |

| Herpes Simplex Virus | Not Specified | Not Specified | Data Not Available | Clinical use in recurrent genital herpes has been reported.[3] |

Mechanism of Action in Non-Poxviruses

The primary mechanism of action of this compound against non-poxviruses is believed to be consistent with its activity in poxviruses, namely the inhibition of viral mRNA and protein synthesis .[1][2]

Adenovirus

In adenovirus-infected cells, this compound has been shown to specifically interfere with the viral replication cycle by:

-

Decreasing early transcription: This suggests an impact on the expression of immediate-early and early viral genes that are crucial for initiating the replication cascade.

-

Greatly suppressing Virus-Associated RNA (VA RNA) synthesis: VA RNA is a non-coding RNA that plays a critical role in promoting the translation of late viral mRNAs by inhibiting the host's interferon-induced protein kinase R (PKR) pathway. By suppressing VA RNA synthesis, this compound may indirectly restore the host cell's ability to shut down viral protein production.

The following diagram illustrates the proposed mechanism of action of this compound in adenovirus-infected cells.

Caption: Proposed Mechanism of this compound in Adenovirus Replication.

Herpes Simplex Virus

The specific molecular targets of this compound in the Herpes Simplex Virus replication cycle have not been elucidated in the available literature. However, based on its known general mechanism, it is hypothesized to interfere with the synthesis of essential viral proteins.

Experimental Protocols

Detailed experimental protocols for testing the antiviral activity of this compound against non-poxviruses are not extensively published. The following are representative methodologies for key assays that would be employed for such investigations.

Plaque Reduction Assay (PRA) for Adenovirus

This assay is a standard method for quantifying the inhibition of viral replication.

-

Cell Culture: Plate a suitable host cell line (e.g., HeLa or A549 cells) in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the adenovirus stock.

-

Infection: Remove the culture medium from the cells and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of this compound (and a no-drug control).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-10 days, or until plaques are visible.

-

Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the no-drug control to determine the IC50 value.

The following diagram outlines the workflow for a plaque reduction assay.

Caption: Workflow for a Plaque Reduction Assay.

Quantitative PCR (qPCR) Assay for Antiviral Activity

This method quantifies the effect of an antiviral compound on the replication of viral DNA.

-

Cell Culture and Infection: Seed a suitable cell line in multi-well plates and infect with the virus in the presence of various concentrations of this compound.

-

Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours) to allow for viral replication.

-

DNA Extraction: Lyse the cells and extract total DNA.

-

qPCR: Perform quantitative PCR using primers and a probe specific for a viral gene (e.g., the adenovirus hexon gene or a conserved region of the HSV genome). A housekeeping gene from the host cell should also be amplified for normalization.

-

Data Analysis: Quantify the viral DNA copy number in treated versus untreated samples. The reduction in viral DNA is used to calculate the EC50 value.

The following diagram illustrates the workflow for a qPCR-based antiviral assay.

Caption: Workflow for a qPCR-based Antiviral Assay.

Conclusion

This compound exhibits a notable antiviral activity against a range of adenovirus serotypes, primarily by inhibiting viral protein synthesis through the suppression of early transcription and VA RNA synthesis. While its activity against Herpes Simplex Virus is less characterized, preliminary findings warrant further investigation. The lack of extensive modern research on this compound's non-poxvirus activity presents an opportunity for future studies to fully elucidate its antiviral spectrum, specific molecular mechanisms, and potential for therapeutic applications. The experimental protocols and data presented in this guide provide a foundational resource for researchers to build upon in this endeavor.

References

- 1. Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro susceptibility of adenovirus to antiviral drugs is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methisazone: A Technical Overview of its Molecular Properties and Antiviral Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methisazone, an antiviral agent with historical significance in the context of poxvirus infections, operates through the inhibition of viral mRNA and protein synthesis. This technical guide provides a comprehensive overview of its core molecular and functional characteristics. It includes a detailed summary of its physicochemical properties, an exploration of its mechanism of action with a corresponding workflow diagram, a compilation of its quantitative antiviral activity, and generalized experimental protocols for its synthesis and antiviral evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in antiviral drug discovery and development.

Core Molecular and Physicochemical Properties

This compound is a thiosemicarbazone derivative with a well-defined molecular structure. Its fundamental properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₀N₄OS | [1][2] |

| Molecular Weight | 234.28 g/mol | [1][2] |

| IUPAC Name | (2Z)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine-1-carbothioamide | [1] |

| CAS Number | 1910-68-5 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 245 °C |

Mechanism of Action: Inhibition of Viral Protein Synthesis

The primary antiviral activity of this compound is attributed to its ability to inhibit the synthesis of viral mRNA and proteins, a mechanism particularly effective against poxviruses[1][3]. This inhibition disrupts the viral replication cycle by preventing the formation of essential structural proteins and enzymes, ultimately leading to the failure of mature virion assembly. While the precise molecular targets are not fully elucidated, the overall effect is a potent suppression of viral propagation.

The proposed workflow for the mechanism of action of this compound is depicted in the following diagram:

References

- 1. Metisazone - Wikipedia [en.wikipedia.org]

- 2. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

Methodological & Application

Methisazone In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone derivative, is an antiviral agent historically recognized for its activity against poxviruses, including the variola virus, the causative agent of smallpox.[1] Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby preventing the assembly of mature virions.[1][2][3][4] Although its clinical use has declined with the eradication of smallpox, this compound remains a valuable tool in poxvirus research and a reference compound in the development of new antiviral therapies.

These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity. The described assays—plaque reduction, virus yield reduction, and MTT cytotoxicity—are fundamental techniques in antiviral drug screening and characterization.

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assays for this compound against a susceptible poxvirus, such as vaccinia virus.

| Assay Type | Parameter Measured | Endpoint | Example Value (this compound vs. Vaccinia Virus) |

| Plaque Reduction Assay | Inhibition of plaque formation | 50% Effective Concentration (EC50) | 0.06 - 3.3 µM[3] |

| Virus Yield Reduction Assay | Reduction in progeny virus titer | 90% Effective Concentration (EC90) | Assay dependent |

| MTT Cytotoxicity Assay | Cell viability | 50% Cytotoxic Concentration (CC50) | >100 µM (typical for non-cytotoxic compounds) |

| Selectivity Index (SI) | Therapeutic window | CC50 / EC50 | >30 (example calculation) |

Experimental Protocols

Cell and Virus Propagation

-

Cell Line: Vero cells (or other susceptible cell line) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stock: A high-titer stock of a sensitive poxvirus, such as vaccinia virus, should be prepared and titrated by plaque assay on the selected cell line. The virus stock should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of viral plaques.

Materials:

-

Confluent monolayers of Vero cells in 6-well plates

-

Virus stock of known titer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMEM with 2% FBS (infection medium)

-

Overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.2% methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in infection medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with the virus at a concentration calculated to produce 50-100 plaques per well (e.g., multiplicity of infection [MOI] of 0.01) for 1 hour at 37°C.

-

After the incubation period, remove the virus inoculum.

-

Add the different concentrations of this compound (or vehicle control) to the respective wells.

-

Overlay the cells with the overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

-

Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the vehicle control and determine the EC50 value using regression analysis.

Virus Yield Reduction Assay

This assay quantifies the reduction in the titer of infectious virus particles produced in the presence of the antiviral compound.

Materials:

-

Confluent monolayers of Vero cells in 24-well plates

-

Virus stock

-

This compound stock solution

-

DMEM with 2% FBS

Procedure:

-

Seed Vero cells in 24-well plates and grow to confluence.

-

Infect the cells with the virus at a high MOI (e.g., 1-5) for 1 hour at 37°C to ensure all cells are infected.

-

After infection, remove the inoculum and wash the cells with PBS.

-

Add fresh infection medium containing serial dilutions of this compound (or vehicle control) to the wells.

-

Incubate the plates at 37°C for a full replication cycle (e.g., 24-48 hours).

-

After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virus.

-

Collect the supernatant from each well.

-

Determine the virus titer in each supernatant sample by performing a plaque assay as described above.

-

Calculate the reduction in virus yield for each this compound concentration compared to the vehicle control and determine the EC90 value.

MTT Cytotoxicity Assay

This colorimetric assay determines the effect of the compound on cell viability.[2][5]

Materials:

-

Vero cells

-

96-well plates

-

This compound stock solution

-

DMEM with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubate the plate for the same duration as the antiviral assays (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated cell control and determine the CC50 value.

Visualizations

Caption: Experimental workflow for in vitro antiviral assays.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Utilizing Methisazone in Plaque Reduction Neutralization Tests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone (Metisazone) is an antiviral compound belonging to the thiosemicarbazone class of drugs. Historically, it was one of the first antiviral agents to be used clinically, primarily for the prophylaxis of smallpox.[1][2] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, which is crucial for the replication and assembly of new virus particles, particularly within the Poxviridae family.[3][4] The primary target of this compound is believed to be the viral RNA polymerase.[5][6] Although its use declined with the eradication of smallpox, there is renewed interest in evaluating the efficacy of this compound and its derivatives against other orthopoxviruses.

The Plaque Reduction Neutralization Test (PRNT) is the gold-standard serological assay for quantifying the neutralization of viruses. This method can be adapted to determine the in vitro efficacy of antiviral compounds like this compound. The principle of the assay is to measure the reduction in the number of viral plaques—localized areas of cell death in a monolayer—in the presence of varying concentrations of the antiviral agent. This allows for the calculation of key parameters such as the 50% effective concentration (EC50).

These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral activity against orthopoxviruses, along with a summary of available efficacy data.

Data Presentation

The antiviral activity of this compound against various orthopoxviruses can be quantified by determining its 50% effective concentration (EC50), the concentration of the drug that reduces the number of viral plaques by 50%.

Table 1: In Vitro Antiviral Activity of this compound against Vaccinia Virus Strains

| Vaccinia Virus Strain | 50% Effective Concentration (EC50) (µM) |

| Copenhagen | 3.3 |

| WR | 0.06 |

| NYC | 0.3 |

| Elstree | 0.5 |

| IHD | 0.12 |

| IHD-J | 0.11 |

Table 2: In Vivo Protective Efficacy of N-methylisatin β-thiosemicarbazone (this compound) against Variola Major Virus in Mice

| Treatment Group | Dose (mg/kg, twice daily) | Survival Rate |

| N-methylisatin β-thiosemicarbazone | 10 | 100% |

| Isatin β-thiosemicarbazone | 25 | 100% |

| 7-methylisatin β-thiosemicarbazone | 10 | 100% |

| Untreated Control | - | 0% |

| Data from infant mice inoculated intracerebrally with variola major virus.[7][8] |

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Efficacy of this compound

This protocol is adapted from standard plaque reduction neutralization test procedures for the evaluation of antiviral compounds.[9][10][11]

1. Materials

-

Cells: A suitable host cell line for the specific orthopoxvirus being tested (e.g., Vero cells, BS-C-1 cells, or HeLa cells).[10]

-

Virus: A titrated stock of the orthopoxvirus of interest (e.g., Vaccinia virus, Monkeypox virus, Cowpox virus).

-

This compound: A stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO) and further diluted in cell culture medium.

-

Cell Culture Media:

-

Growth Medium: Appropriate medium for the chosen cell line (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Infection Medium: Growth medium with a reduced serum concentration (e.g., 2% FBS).

-

-

Overlay Medium: A semi-solid medium to restrict virus spread. This can be prepared by mixing equal volumes of 2X concentrated culture medium and a sterile solution of 1% to 2% methylcellulose or low-melting-point agarose.

-

Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol or another suitable stain to visualize plaques.

-

Fixative: 10% formalin or 4% paraformaldehyde.

-

Buffers: Phosphate-buffered saline (PBS).

-

Equipment:

-

6-well or 12-well tissue culture plates

-

Biosafety cabinet (appropriate for the biosafety level of the virus)

-

CO2 incubator (37°C, 5% CO2)

-

Microscopes

-

Pipettes and sterile tips

-

2. Procedure

Day 1: Cell Seeding

-

Trypsinize and count the host cells.

-

Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer (approximately 90-95% confluency) on the day of infection. For example, seed 2.5 x 10^5 Vero cells per well in a 12-well plate.[11]

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight.

Day 2: Virus Infection and Treatment

-

Prepare serial dilutions of the this compound stock solution in infection medium. A two-fold or ten-fold dilution series is common. The concentration range should bracket the expected EC50 value.

-

In separate sterile tubes, mix a constant amount of virus (e.g., to yield 50-100 plaque-forming units (PFU) per well) with an equal volume of each this compound dilution.

-

Include the following controls:

-

Virus Control: Virus mixed with infection medium containing the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound used, but no drug.

-

Cell Control (Mock-infected): Cells treated with infection medium only (no virus or drug).

-

-

Incubate the virus-drug mixtures at 37°C for 1 hour to allow this compound to interact with the virus particles.

-

Aspirate the growth medium from the confluent cell monolayers.

-

Inoculate each well with the virus-drug mixture. Ensure the entire cell monolayer is covered.

-

Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.

Day 2 (continued): Overlay Application

-

Carefully aspirate the inoculum from each well.

-

Gently add 1-2 mL of the overlay medium to each well. Add the overlay down the side of the well to avoid disturbing the cell monolayer.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.

Day 4-6: Plaque Visualization and Counting

-

Fix the cells by adding a fixative solution (e.g., 10% formalin) directly to the overlay and incubate for at least 30 minutes.

-

Carefully remove the overlay and the fixative. This can be done by gently aspirating or inverting the plates to let the overlay slide out.

-

Stain the cell monolayers by adding the crystal violet solution to each well and incubating for 5-10 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.

3. Data Analysis

-

Calculate the average number of plaques for each this compound concentration and the virus control.

-

Determine the percentage of plaque reduction for each concentration using the following formula: % Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100

-

Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., a dose-response curve) to determine the EC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for Plaque Reduction Assay with this compound.

Proposed Mechanism of Action of this compound

Caption: this compound inhibits viral RNA polymerase in poxviruses.

References

- 1. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in prevention of variola minor among contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Orthopoxvirus targets for the development of new antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The chemotherapy of variola major infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The chemotherapy of variola major infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

- 11. mednexus.org [mednexus.org]

Methisazone in Murine Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Methisazone in mouse models, particularly in the context of orthopoxvirus infections. The following sections detail established protocols, quantitative data, and experimental workflows to guide the design and execution of preclinical studies.

Introduction

This compound, a thiosemicarbazone antiviral agent, has historically been investigated for its activity against poxviruses. It functions by inhibiting the synthesis of viral mRNA and proteins, thereby impeding viral replication. Mouse models are crucial for the preclinical evaluation of such antiviral compounds, providing essential data on efficacy, dosage, and administration routes. This document outlines key protocols for the use of this compound in mouse models of vaccinia, ectromelia (mousepox), and monkeypox virus infections.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in various mouse models.

| Parameter | Details | Reference |

| Drug | This compound (N-methylisatin β-thiosemicarbazone) | |

| Mouse Strain | BALB/c (for Vaccinia and Ectromelia virus) | [1] |

| CAST/EiJ (for Monkeypox virus) | [2][3] | |

| Administration Route | Intraperitoneal (IP) Injection | [1] |

| Dosage Range | 10 - 30 mg/kg body weight | [1] |

| Frequency | Once daily | [1] |

| Duration | 5 consecutive days | [1] |

| Formulation | Suspension in 10% DMSO and 90% corn oil | [1] |

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Administration

This protocol describes the preparation of a this compound suspension suitable for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringe filters (0.22 µm), if sterile filtering the vehicle

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

In a sterile environment (e.g., a biological safety cabinet), prepare the vehicle by mixing 1 part sterile DMSO with 9 parts sterile corn oil (e.g., 100 µL DMSO and 900 µL corn oil for a final volume of 1 mL).

-

Vortex the mixture thoroughly to ensure homogeneity.

-

-

This compound Suspension:

-

Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. For a 10 mg/kg dose in a mouse receiving a 100 µL injection volume, a 1 mg/mL stock solution is needed.

-

Add the this compound powder to the prepared vehicle.

-

Vortex the mixture vigorously for several minutes to create a uniform suspension.

-

If necessary, sonicate the suspension for short intervals in a water bath sonicator to aid in dispersion and reduce particle size. Avoid overheating.

-

Visually inspect the suspension to ensure it is homogenous before each administration.

-

Note: Due to the poor solubility of this compound, it will form a suspension. Consistent mixing before each injection is critical to ensure accurate dosing.

Intraperitoneal Administration Protocol

Materials:

-

Prepared this compound suspension

-

1 mL sterile syringes

-

25-27 gauge sterile needles

-

Appropriate mouse restraint device

Procedure:

-

Animal Handling:

-

Gently restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

-

-

Injection:

-

Thoroughly vortex the this compound suspension immediately before drawing it into the syringe to ensure a uniform dose.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

-

Inject the calculated volume of the this compound suspension slowly and smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Orthopoxvirus Challenge Models

Virus: Vaccinia virus (VV) strain IHD-J[1]

Procedure:

-

Infection:

-

Anesthetize BALB/c mice.

-

Administer a lethal dose of vaccinia virus intranasally.

-

-

This compound Treatment:

-

Monitoring:

-

Monitor mice daily for weight loss, clinical signs of illness, and mortality for at least 14 days post-infection.

-

Virus: Ectromelia virus (ECTV) strain Moscow[4]

Procedure:

-

Infection:

-

Anesthetize BALB/c mice.

-

Administer a lethal dose of ECTV (e.g., 125 PFU) intranasally.[5]

-

-

This compound Treatment (Suggested Protocol):

-

Prophylactic Regimen: Begin intraperitoneal administration of this compound 24 hours prior to or on the day of infection.

-

Therapeutic Regimen: Start treatment upon the first observation of clinical signs (typically 4-5 days post-infection).[5]

-

Administer this compound at 10 or 30 mg/kg once daily for 5-7 consecutive days.

-

-

Monitoring:

-

Monitor mice daily for weight loss, temperature changes, clinical signs (lethargy, ruffled fur), and mortality for at least 14-21 days post-infection.

-

Virus: Monkeypox virus (MPXV)[2][3]

Procedure:

-

Infection:

-

This compound Treatment (Suggested Protocol):

-

Prophylactic Regimen: Initiate intraperitoneal this compound treatment 24 hours before or on the day of infection.

-

Therapeutic Regimen: Begin treatment upon the onset of clinical signs (e.g., weight loss).

-

Administer this compound at 10 or 30 mg/kg once daily for 5-7 consecutive days.

-

-

Monitoring:

-

Monitor mice daily for weight loss, clinical signs of disease, and mortality for at least 21 days post-infection.

-

Visualizations

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model.

Caption: Proposed mechanism of action of this compound in inhibiting viral replication.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in mouse models, such as plasma half-life, peak concentration (Cmax), and bioavailability, are not extensively reported in publicly available literature. Researchers may need to conduct dedicated pharmacokinetic studies to determine these parameters for their specific mouse strain and formulation. Generally, information on the absorption, distribution, metabolism, and elimination of this compound is limited.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions, including the specific virus strain, mouse substrain, and laboratory environment. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

- 1. A Mouse Model of Lethal Infection for Evaluating Prophylactics and Therapeutics against Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Evaluation of possible prophylactic and therapeutic effect of mefloquine on experimental cryptosporidiosis in immunocompromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. bmj.com [bmj.com]

Animal Models for Efficacy Testing of Methisazone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone derivative, is an antiviral agent with historical significance in the prophylaxis of smallpox. Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, leading to a halt in viral replication, particularly within the Poxviridae family.[1][2] Although its clinical use has been limited, renewed interest in broad-spectrum antiviral agents has brought this compound back into focus for research and development. This document provides detailed application notes and protocols for utilizing animal models to evaluate the efficacy of this compound against various poxviruses.

Mechanism of Action

This compound exerts its antiviral effect by interfering with the translation of late viral mRNAs, which are crucial for the synthesis of structural proteins required for virion assembly. This disruption of the viral replication cycle prevents the formation of new, infectious viral particles. While the precise molecular target is not fully elucidated, it is understood to act at a late stage of the viral replication cycle, after viral DNA replication.

Animal Models for Efficacy Studies

The primary animal model for assessing the in vivo efficacy of this compound is the mouse, utilizing various poxvirus challenge agents that mimic aspects of human poxvirus infections. Key historical studies have established the utility of mouse models in demonstrating the protective effects of this compound.

Mouse Models of Poxvirus Infection

Ectromelia virus, the causative agent of mousepox, provides a natural host-pathogen model that recapitulates many features of human smallpox.

Experimental Protocol:

-

Animal Strain: Inbred mouse strains susceptible to ectromelia virus, such as BALB/c or A/J mice.

-

Virus Strain: Ectromelia virus (e.g., Moscow or Hampstead strain).

-

Infection Route: Intraperitoneal (i.p.) or footpad inoculation.

-

Challenge Dose: A lethal dose (e.g., 100-1,000 LD50) of ectromelia virus, predetermined through dose-ranging studies.

-

This compound Administration:

-

Formulation: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC) or another appropriate suspending agent.

-

Route: Oral gavage or intraperitoneal injection.

-

Dose: Doses ranging from 10 to 100 mg/kg/day have been shown to be effective.

-

Schedule: Treatment is typically initiated 24 to 48 hours post-infection and continued for a period of 5 to 7 days.

-

-

Readouts and Endpoints:

-

Survival: Daily monitoring of morbidity and mortality for at least 21 days post-infection.

-

Viral Load: Quantification of viral titers in target organs (e.g., liver, spleen) at various time points post-infection using plaque assays or qPCR.

-

Clinical Scoring: Daily observation and scoring of clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

-

Histopathology: Microscopic examination of tissues to assess the extent of viral-induced damage.

-

Vaccinia virus, the virus used in the smallpox vaccine, can cause localized or systemic infections in mice and is a valuable tool for antiviral testing.

Experimental Protocol:

-

Animal Strain: Immunocompetent mouse strains such as BALB/c or C57BL/6.

-

Virus Strain: Vaccinia virus (e.g., Western Reserve [WR] or IHD-J strain).

-

Infection Route: Intranasal (i.n.), intracranial (i.c.), or intravenous (i.v.) inoculation.

-

Challenge Dose: A lethal or sublethal dose depending on the experimental endpoint.

-

This compound Administration: Similar to the ectromelia model, with doses and schedules adjusted based on the specific vaccinia strain and infection route.

-

Readouts and Endpoints:

-

Survival: Monitoring for mortality.

-

Lesion Scoring: For dermal infections, measurement of lesion size and severity.

-

Viral Load: Quantification of virus in lungs, brain, or other target organs.

-

Weight Loss: Daily monitoring of body weight as an indicator of disease progression.

-

Cowpox virus can cause severe respiratory infections in mice and serves as another relevant model for testing antivirals against orthopoxviruses.

Experimental Protocol:

-

Animal Strain: BALB/c mice are commonly used.

-

Virus Strain: Cowpox virus (e.g., Brighton strain).

-

Infection Route: Intranasal inoculation to establish a respiratory infection.

-

Challenge Dose: A lethal dose of the virus.

-

This compound Administration: Oral or intraperitoneal administration, with treatment initiated shortly after infection.

-

Readouts and Endpoints:

-

Survival: Monitoring for mortality.

-

Lung Pathology: Histopathological analysis of lung tissue to assess inflammation and damage.

-

Viral Titers: Quantification of virus in lung homogenates.

-

Data Presentation

Quantitative data from historical efficacy studies of this compound and its derivatives in mouse models are summarized below.

| Animal Model | Virus | This compound Derivative | Dose (mg/kg/day) | Administration Route | Treatment Schedule | Efficacy Outcome (Survival) | Reference |

| Mouse | Ectromelia | N-methylisatin β-thiosemicarbazone | 10 (oral) | Oral | Twice daily for 4 days, starting 48h post-infection | 100% survival vs. 0% in controls | (Bauer & Sadler, 1960) |

| Mouse | Neurovaccinia | Isatin β-thiosemicarbazone | 250 (subcutaneous) | Subcutaneous | Single dose at time of infection | Significant increase in survival time | (Bauer, 1955) |

| Mouse | Rabbitpox | Isatin β-thiosemicarbazone | 10 (oral) | Oral | Twice daily for 4 days, starting 48h post-infection | 90% survival vs. 0% in controls | (Bauer & Sheffield, 1959) |

Visualizations

Experimental Workflow for this compound Efficacy Testing in a Mouse Model

Caption: Workflow for in vivo efficacy testing of this compound.

Proposed Signaling Pathway of this compound's Antiviral Action

Caption: this compound inhibits late viral protein synthesis.

Conclusion

The animal models described provide a robust framework for the preclinical evaluation of this compound's efficacy against poxviruses. The historical data, though from several decades ago, consistently demonstrates the potential of this compound in mitigating the severity of poxvirus infections in vivo. Further studies utilizing modern virological and immunological techniques within these established models can provide a more comprehensive understanding of this compound's antiviral activity and its potential for future therapeutic applications.

References

Methisazone for studying viral protein synthesis inhibition.

Application Notes and Protocols for Researchers

Introduction

Methisazone, a thiosemicarbazone derivative, is an antiviral agent historically used for the prophylaxis of smallpox.[1][2][3] Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, making it a valuable tool for studying the intricacies of viral replication, particularly within the Poxviridae family.[1][2] While its clinical use has declined with the eradication of smallpox, this compound continues to be a relevant compound for in vitro studies aimed at understanding and targeting viral protein synthesis. These application notes provide an overview of this compound's mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its use in research settings.

Mechanism of Action

This compound selectively inhibits the synthesis of late viral proteins in poxviruses, such as vaccinia virus.[4] Early viral protein synthesis and viral DNA replication appear to proceed relatively unaffected in the presence of the drug. The primary target of this compound is believed to be the translation of late viral mRNA into structural proteins. Evidence from early studies suggests that this compound does not directly inhibit the transcription of late viral mRNA but rather interferes with the formation or function of polysomes dedicated to synthesizing these late proteins. This leads to a failure in the maturation of viral particles, as the newly synthesized viral DNA is not properly coated with structural proteins. The precise molecular interactions leading to this inhibition are still not fully elucidated, but it is understood to be a critical step in the viral lifecycle that is disrupted.[4]

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound against various viruses. It is important to note that much of the research on this compound was conducted in the mid-20th century, and standardized metrics like IC50 values for protein synthesis inhibition are not always available in the historical literature.

Table 1: In Vitro Efficacy of this compound Against Various Viruses

| Virus Family | Virus | Cell Line | Effective Concentration | Observed Effect |

| Poxviridae | Vaccinia Virus | HeLa | 14 µM | Inhibition of virus multiplication[4] |

| Poxviridae | Vaccinia Virus | - | 30, 10, or 3 mg/kg (in vivo) | Prevention of mortality in mice[5] |

| Poxviridae | Cowpox Virus | - | 30, 10, or 3 mg/kg (in vivo) | Ineffective in preventing mortality in mice[5] |

| Adenoviridae | Adenovirus (various types) | HEp-2, HeLa | 5 to 40 µM | Inhibition of virus multiplication[1] |

Table 2: In Silico Binding Affinities of Metal-Bound this compound Derivatives to SARS-CoV-2 Proteins

Note: This data is from a molecular docking study and does not represent in vitro or in vivo efficacy against SARS-CoV-2.

| SARS-CoV-2 Protein Target | This compound Derivative | Binding Energy (kcal/mol) |

| Spike Protein (6VYB) | Mn-bound this compound | -8.3[6] |

| Spike Protein (6VYB) | Zn-bound this compound | -8.0[6] |

| Spike Protein (6VYB) | Ca-bound this compound | -8.0[6] |

| Spike Protein (6VYB) | Fe-bound this compound | -7.9[6] |

| Spike Protein (6VYB) | Mg-bound this compound | -7.9[6] |

Visualizations

Caption: Proposed mechanism of this compound action on the poxvirus replication cycle.

Caption: Experimental workflows for assessing this compound's antiviral activity.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity

This protocol is designed to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Susceptible host cells (e.g., Vero, HeLa)

-

Appropriate cell culture medium

-

Poxvirus stock of known titer (e.g., Vaccinia virus)

-

This compound stock solution (dissolved in DMSO)

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., 2x MEM with 4% FBS and 1% low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

Formalin (10% in PBS) for fixing

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium to achieve a concentration that will yield 50-100 plaques per well.

-

Infection: Remove the growth medium from the cell monolayers and infect with the appropriate virus dilution. Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for virus adsorption.

-

This compound Treatment: During the virus adsorption period, prepare the overlay medium containing two-fold serial dilutions of this compound. A vehicle control (DMSO) should also be prepared.

-

Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Fixation and Staining:

-

Carefully remove the overlay.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

-

Quantification: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each this compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Metabolic Radiolabeling to Assess Inhibition of Viral Protein Synthesis

This protocol uses [35S]methionine to label newly synthesized proteins in virus-infected cells to specifically visualize the effect of this compound on viral protein synthesis.[7][8]

Materials:

-

Host cells and virus stock

-

Cell culture medium

-

This compound stock solution

-

Methionine-free medium

-

[35S]methionine

-

Chase medium (complete medium with excess unlabeled methionine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies specific for early and late viral proteins

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Autoradiography film or phosphorimager

Procedure:

-

Infection and Treatment:

-

Infect a confluent monolayer of cells with the virus at a high multiplicity of infection (MOI) to ensure synchronous infection.

-

At different time points post-infection (e.g., early and late stages), treat the cells with a predetermined effective concentration of this compound or a vehicle control.

-

-

Metabolic Labeling (Pulse-Chase):

-

At the desired time post-treatment, remove the medium and wash the cells with PBS.

-

Starve the cells by incubating them in pre-warmed methionine-free medium for 30-60 minutes.

-

"Pulse" the cells by adding [35S]methionine to the methionine-free medium and incubating for a short period (e.g., 30 minutes) to label newly synthesized proteins.[7][8]

-

"Chase" by removing the labeling medium and adding pre-warmed chase medium. Incubate for various time points.[7][8]

-

-

Cell Lysis and Immunoprecipitation:

-

At the end of the chase period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate specific viral proteins (both early and late) using appropriate antibodies and protein A/G beads.

-

-

Analysis:

-

Wash the immunoprecipitated complexes and elute the proteins.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled viral proteins.

-

Compare the intensity of the bands corresponding to early and late viral proteins in this compound-treated and control cells to determine the specific inhibitory effect on late protein synthesis.

-

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Suppression of Immune and Hemopoietic Cellular Responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Vaccinia Virus Polypeptides in the Presence of Isatin-β-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poxviruses Utilize Multiple Strategies to Inhibit Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico identification of potential inhibitors of vital monkeypox virus proteins from FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methisazone in High-Throughput Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone (or metisazone) is a historical antiviral compound belonging to the thiosemicarbazone class of drugs. It was one of the first antiviral agents to be used clinically, primarily for the prophylaxis of smallpox and the treatment of complications arising from smallpox vaccination.[1][2] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, particularly in poxviruses.[2][3] Although its clinical use declined with the eradication of smallpox, this compound can serve as a valuable reference compound in modern high-throughput antiviral screening (HTS) campaigns, especially those targeting poxviruses and other viruses with similar replication strategies. These application notes provide a framework for incorporating this compound into HTS workflows.

Mechanism of Action

This compound's primary antiviral activity is directed against poxviruses. It is understood to interfere with the late stages of viral replication by inhibiting the synthesis of viral structural proteins.[4] This disruption prevents the assembly of mature, infectious virions.[4] While the precise molecular target has not been fully elucidated, it is believed to affect the translation of late viral messenger RNA (mRNA).

Caption: General mechanism of action of this compound in poxvirus replication.

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against various orthopoxviruses. This data is essential for establishing appropriate concentrations for use as a positive control in screening assays.

| Virus | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| Variola major (Strain BSH) | Vero | Neutral Red Uptake | >10 | [5] |

| Variola major (Strain IND) | Vero | Neutral Red Uptake | >10 | [5] |

| Variola minor (Strain Butler) | Vero | Neutral Red Uptake | >10 | [5] |

| Monkeypox virus | Vero | Neutral Red Uptake | 1 - 10 | [5] |

| Cowpox virus | Vero | Neutral Red Uptake | 1 - 10 | [5] |

| Vaccinia virus | Vero | Neutral Red Uptake | 1 - 10 | [5] |

Note on Cytotoxicity and Selectivity Index:

Experimental Protocols

The following is a representative protocol for a high-throughput antiviral screening assay using a plaque reduction or cytopathic effect (CPE) inhibition format, with this compound as a positive control. This protocol can be adapted for various viruses and cell lines.

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage (CPE) to infected cells.

Materials:

-

Cell Line: A cell line susceptible to the virus of interest (e.g., Vero cells for poxviruses).

-

Virus: A stock of the virus of interest with a known titer.

-

Culture Medium: Appropriate growth medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Plates: 96- or 384-well clear-bottom, sterile tissue culture plates.

-